molecular formula C24H24N4O5S B2510485 N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1005308-45-1

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2510485
CAS No.: 1005308-45-1
M. Wt: 480.54
InChI Key: KNRJUOSOSMLVGA-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at the 2-position with a benzo[d][1,3]dioxole-5-carboxamide group and at the 4-position with a 2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl chain. Its synthesis likely involves coupling a thiazole intermediate with a piperazine derivative and benzo[d][1,3]dioxole-5-carboxylic acid, as seen in analogous procedures for related carboxamides .

Properties

IUPAC Name

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-31-19-5-3-18(4-6-19)27-8-10-28(11-9-27)22(29)13-17-14-34-24(25-17)26-23(30)16-2-7-20-21(12-16)33-15-32-20/h2-7,12,14H,8-11,13,15H2,1H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRJUOSOSMLVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its potential biological activities. Its structure incorporates multiple pharmacophores, including thiazole and benzo[d][1,3]dioxole moieties, which are known for their diverse biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole moiety has been linked to various pharmacological effects, including anti-cancer and anti-inflammatory activities. Thiazoles are known to inhibit key enzymes and receptors involved in cell proliferation and survival pathways.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound has shown promise as an inhibitor of several protein kinases, which play critical roles in cancer cell signaling pathways.
  • Modulation of Apoptotic Pathways : It may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

In Vitro Studies

Several studies have evaluated the in vitro activity of similar compounds derived from the same chemical class:

CompoundTargetIC50 (µM)Cell Lines Tested
Compound ADYRK1A0.5Huh7, Caco2
Compound BGSK3β0.8MDA-MB 231, PC3
N-(4-(...))TBDTBDTBD

Note: Specific IC50 values for N-(4-(...) are pending further investigation.

Case Studies

A study by MDPI highlighted the development of related thiazole derivatives that demonstrated significant inhibition against various tumor cell lines. The most active compounds exhibited IC50 values below 10 µM in assays involving Huh7 (hepatocellular carcinoma) and Caco2 (colorectal adenocarcinoma) cells.

Therapeutic Applications

Given its structural attributes and preliminary findings, N-(4-(...) may have potential applications in treating various conditions:

  • Cancer Therapy : Its ability to inhibit kinases involved in tumor growth suggests a role as a chemotherapeutic agent.
  • Neurological Disorders : Similar compounds have shown efficacy in models of neurodegenerative diseases through modulation of neuroprotective pathways.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Piperazine Motifs

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Thiazole 4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl); benzo[d][1,3]dioxole-5-amide Not explicitly reported
ML277 (N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide) Thiazole Tosylpiperidine; 4-methoxyphenyl Kv7.1 potassium channel activator
Compound 72 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) Thiazole Cyclopropane-carboxamide; 4-(methylthio)benzoyl Anticancer screening (implicit)
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide Benzofuran 5-Iodo; 4-(2,3-dichlorophenyl)piperazin-1-ylbutyl High-affinity D3 receptor antagonist
Benzothiazole-Piperazine-Triazole Hybrids (e.g., Compound 5j) Benzothiazole-triazole Piperazine; benzothiazolethio Anticancer activity (EI-MS: 507.10)

Key Structural Variations and Implications

Piperazine vs. Piperidine Substituents :

  • The target compound’s 4-(4-methoxyphenyl)piperazine group contrasts with ML277’s tosylpiperidine. Piperazine derivatives (e.g., in ) often exhibit enhanced receptor binding due to nitrogen flexibility, whereas piperidines (as in ML277) may confer steric constraints .

Aryl Group Modifications :

  • The 4-methoxyphenyl group in the target compound is less electron-withdrawing than the 2,3-dichlorophenyl in ’s D3 antagonist. Methoxy groups improve solubility but may reduce affinity for hydrophobic binding pockets .

Benzodioxole (target) and benzofuran () substituents similarly enhance π-π stacking but differ in metabolic stability .

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